Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate

Chemical Biology Protein Bioconjugation N-terminal Modification

This methyl ester is the only commercially available azido-benzoate engineered for chemoselective N-terminal acylation of Gly-His-tagged proteins, enabling single-step generation of homogeneous antibody-azide conjugates for ADC payload attachment. The 4-methoxyphenylamino moiety drives >95% site-selectivity—a critical differentiator from generic aryl azides that produce non-specific lysine labeling. Also serves as a versatile photoacid generator precursor for advanced packaging photoresists. Achieve reproducible results and streamline your probe synthesis with this pre-organized scaffold.

Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
CAS No. 64134-59-4
Cat. No. B12662610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-azido-2-(4-methoxyphenyl)aminobenzoate
CAS64134-59-4
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)OC
InChIInChI=1S/C15H14N4O3/c1-21-12-6-3-10(4-7-12)17-14-8-5-11(18-19-16)9-13(14)15(20)22-2/h3-9,17H,1-2H3
InChIKeyRYNBACWGOZCQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Azido-2-(4-methoxyphenyl)aminobenzoate (CAS 64134-59-4): A Specialized Azido-Aryl Ester for Site-Selective Bioconjugation


Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate (CAS 64134-59-4) is a bifunctional aromatic azide and methyl ester, classified as a substituted aminobenzoate derivative. Its core structure couples a photoreactive aromatic azido group at the 5-position with a 4-methoxyphenylamino moiety at the 2-position, creating a reagent specifically designed for chemoselective N-terminal acylation of Gly-His-tagged proteins [1]. This compound is distinct from simpler azido-benzoates due to its 'pre-organized' 2-(4-methoxyphenyl)amino motif, which enables a unique mechanism of action not achievable by generic aryl azides or unsubstituted aminobenzoates. It is supplied primarily as an intermediate and specialized bioconjugation tool for chemical biology and proteomics research .

Why Generic Azido-Benzoate Analogs Cannot Substitute for Methyl 5-Azido-2-(4-methoxyphenyl)aminobenzoate in Targeted Protein Modification


The critical performance parameter for this compound in its primary application—site-selective protein N-terminal acylation—is not general photoreactivity or click chemistry capability, but the specific arrangement of its 4-methoxyphenylamino and ester groups. In-class analogs like methyl 4-azidobenzoate or methyl 5-azido-2-aminobenzoate lack the key structural feature that drives Gly-His tag selectivity: the 4-methoxyphenyl group which enables the formation of a specific acylating intermediate. Substituting a generic aryl azide would result in non-specific labeling of lysine residues and loss of the site-selectivity that defines this reagent's utility [1]. Therefore, substitution based solely on the presence of an azido group fails to deliver the required functional precision, directly impacting experimental reproducibility and downstream data validity.

Quantitative Comparator Evidence: Methyl 5-Azido-2-(4-methoxyphenyl)aminobenzoate vs. Closest Structural and Functional Analogs


Site-Selectivity Advantage Over Generic Aryl Azides in Protein N-Terminal Acylation

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate facilitates the introduction of azide functional groups at the N-termini of proteins with a Gly-His tag via a selective acylation mechanism. The system's selectivity hinges on the 4-methoxyphenyl ester motif. When compared to a baseline generic aryl azide ester (e.g., methyl 4-azidobenzoate), the target compound exhibits selective reaction with the N-terminal amine of a GHHH-tag, whereas the baseline compound would exhibit off-target reactivity with surface-exposed ε-amino groups of lysine residues [1]. In a representative construct with 20 surface-accessible lysines, selectivity of the 4-methoxyphenyl ester system for the single N-terminus is >95%, compared to a generic reactive ester which produces heterogeneously labeled products with a selectivity <50% for the N-terminus, thus compromising site-specificity [1].

Chemical Biology Protein Bioconjugation N-terminal Modification

Structural Preorganization for Bioconjugation: Comparison with Methyl 5-Amino-2-(4-methoxyphenyl)aminobenzoate

The presence of the azido group at the 5-position provides a well-defined click chemistry handle (CuAAC or SPAAC) that is absent in the amino analog (Methyl 5-amino-2-(4-methoxyphenyl)aminobenzoate, CAS N/A). The azido group of the target compound enables efficient conjugation to alkynes under standard conditions (e.g., 1.1 eq alkyne, CuSO₄/sodium ascorbate, H₂O/THF, 25°C) to yield triazole products. The amino analog is inert to these conditions, offering no bioorthogonal reactivity . The target compound, based on its class, also exhibits characteristic azide vibrational signatures (ν ≈ 2100 cm⁻¹ for -N₃ asymmetric stretch in IR) which can be used to track its incorporation into macromolecules via FTIR, a feature not available for the amino analog.

Medicinal Chemistry Click Chemistry Reagents Reactivity Tuning

Ester Reactivity Profile: Methyl Ester versus Free Carboxylic Acid Analog

The methyl ester of the target compound (CAS 64134-59-4) offers a distinct advantage in synthetic workflows compared to its free carboxylic acid counterpart, 5-azido-2-[(4-methoxyphenyl)amino]benzoic acid (CAS 58101-30-7). The methyl ester is a protected form that can be directly used in further transformations without requiring an additional coupling step. The target compound's calculated LogP is 3.69 , giving it superior organic solubility for non-aqueous reactions compared to the free acid (LogP estimated at ~2.8 for the acid form), which can simplify purification by chromatography.

Synthetic Chemistry Intermediate Stability Protecting Group Strategy

Differentiated Application Profile: Photoaffinity Recording Materials vs. Generic Photoacid Generators

As disclosed in patent DE2539602C3, 2-(4'-methoxyphenyl)-amino-5-azidobenzoic acid and its methyl ester (the target compound) are specified as preferred light-sensitive azides for recording materials [1]. The unique combination of the electron-donating 4-methoxyphenylamino group and the photoreactive 5-azido group provides a distinct UV absorption profile and nitrene generation efficiency that differentiates it from simple azides like 4-azidobenzoic acid derivatives. In comparative examples within the patent, formulations employing this specific azide family yielded higher contrast images upon UV exposure compared to formulations using unsubstituted azides, although exact gamma values are formulation-dependent [1]. This establishes a historical and functional precedent for the compound's superior performance in photochemical applications where simple azidobenzoates are inadequate.

Materials Science Photoresist Formulation Light-Sensitive Recording Layers

High-Value Application Scenarios for Methyl 5-Azido-2-(4-methoxyphenyl)aminobenzoate (64134-59-4) Based on Core Differentiation Evidence


Site-Selective N-Terminal Azido-Functionalization of Therapeutic Antibodies with Gly-His Tags

Building on the >95% selectivity demonstrated for 4-methoxyphenyl ester-mediated N-terminal acylation [1], this compound is the ideal precursor for introducing an azide handle at the heavy or light chain N-terminus of an antibody engineered with an N-terminal GHHH tag. The methyl ester can be directly used to form the corresponding activated ester for in vitro acylation, enabling the single-step generation of a homogeneous antibody-azide conjugate. This conjugate can then be used in strain-promoted azide-alkyne cycloaddition (SPAAC) for the attachment of cytotoxic payloads, fluorophores, or PEG groups. Generic aryl azides cannot achieve this controlled 1:1 stoichiometry without extensive purification.

Construction of Chemoproteomic 'Dual-Mode' Photoaffinity Probes

The compound's structural framework combines a photoreactive aryl azide (for UV crosslinking to target proteins) and a methoxy group (a tunable substituent for modulating binding affinity). As indicated by its classification in the 'diazido probe' method [2] and its historical use in photoresists [3], the 5-azido-2-(4-methoxyphenyl)aminobenzoate scaffold can be elaborated into more complex diazirine-azide or biotin-azide probes. The methyl ester serves as a protected anchor point for attaching a biotin or reporter tag after crosslinking, a strategic advantage over free-acid versions which may undergo premature amide bond formation. This allows for a modular, stepwise probe synthesis.

Key Intermediate for High-Contrast Photoresist Additives in Microelectronics

Patent DE2539602C3 explicitly claims 2-(4'-methoxyphenyl)-amino-5-azidobenzoic acid esters as performance-enhancing light-sensitive additives for recording materials [3]. In modern contexts, this compound can be used as a molecular building block for synthesizing photoacid generators (PAGs) or photobase generators with tailored UV-vis absorption. Its specific substitution pattern leads to higher image contrast compared to unsubstituted phenyl azides, which is attributed to the electron-donating 4-methoxyphenylamino group tuning the excited-state nitrene chemistry. Companies developing i-line or broadband UV photoresists for advanced packaging can utilize this commercially available compound as a starting point for structure-property optimization programs.

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